![molecular formula C18H15FN2O5S B2890351 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate CAS No. 896310-81-9](/img/structure/B2890351.png)
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate
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Description
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate is a useful research compound. Its molecular formula is C18H15FN2O5S and its molecular weight is 390.39. The purity is usually 95%.
BenchChem offers high-quality 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Chemical compounds with similar structural features are often synthesized for their unique chemical properties, which can be applied in creating fluorogenic dyes and other materials with specific optical properties. For instance, the oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide results in compounds that exhibit significant shifts in their absorption and emission spectra, suggesting potential use as fluorogenic dyes (Zaitseva et al., 2020). These shifts in optical properties could be indicative of the broader utility of similarly structured compounds in the development of novel materials for sensing, imaging, or light-emitting applications.
Medicinal Chemistry and Drug Discovery
The structural motifs present in 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate are also relevant in the context of medicinal chemistry. Compounds containing pyrazole and imidazole rings, for example, have been synthesized and evaluated for their biological activities, including antioxidant, anti-cancer, and anti-inflammatory properties. Notably, novel pyrazole derivatives have shown significant potential as COX-2 inhibitors and possess anti-inflammatory properties, indicating the relevance of these structural features in the design of new therapeutic agents (Thangarasu et al., 2019).
Material Science and Functional Materials
In material science, the specific functionalities introduced by the thiomethyl and fluorophenoxy groups in compounds similar to 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate can be exploited in the development of new materials. These materials might find applications in fields ranging from electronics to photovoltaics, where specific electronic or photophysical properties are required. For instance, the synthesis and characterization of substituted aryl meroterpenoids from red seaweed have demonstrated potential antioxidative properties, indicating a possible route for the development of natural antioxidant agents or functional materials with health benefits (Chakraborty et al., 2016).
properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O5S/c1-21-7-6-20-18(21)27-11-12-8-14(22)16(9-24-12)26-17(23)10-25-15-5-3-2-4-13(15)19/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUZUNPCKYUXOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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